(6-Bromonaphthalen-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related bromonaphthalene compounds typically involves the reaction of bromonaphthalene with other chemicals under specific conditions. For example, 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 (Sherekar, Kakade, & Padole, 2021). Such methodologies provide a foundation for synthesizing (6-Bromonaphthalen-2-yl)methanol by adapting the reactants and conditions.
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction (XRD) and spectroscopic methods to characterize the synthesized compounds. For instance, the crystal and molecular structure of certain derivatives have been confirmed by XRD, showcasing the utility of these techniques in understanding the geometric and electronic structure of bromonaphthalene derivatives (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving bromonaphthalene derivatives often include halogenation, methylation, and condensation reactions, revealing a diverse chemical reactivity profile. For example, a practical synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of anti-inflammatory agents, has been discussed, highlighting the regioselectivity and yield optimization in such reactions (Xu & He, 2010).
Physical Properties Analysis
The physical properties of bromonaphthalene derivatives, such as solubility, can be crucial for their application in various fields. The solubility of related compounds has been measured in different solvents at various temperatures, providing insight into their physicochemical behavior (Yan et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key for understanding how these compounds interact in various chemical environments. Studies on the hydrogen bonding and molecular interactions offer detailed insights into the chemical behavior of bromonaphthalene derivatives (Mohri et al., 2015).
Scientific Research Applications
Functionalization of Aniline Derivatives : 6-Bromonaphthalen-2-yl methanol can be used for the functionalization of 2-(1-Cyclohexen-1-yl)aniline derivatives. This is significant in organic synthesis and the development of new compounds (Khusnitdinov, Sultanov, & Gataullin, 2019).
Intermediate in Non-Steroidal Anti-Inflammatory Agents : It serves as an intermediate in the preparation of non-steroidal anti-inflammatory drugs like nabumetone and naproxen, highlighting its importance in pharmaceutical applications (Xu & He, 2010).
Impact on Lipid Dynamics : In a broader context, methanol, a component of the compound, influences lipid dynamics, which is crucial in understanding cell membrane behaviors and interactions (Nguyen et al., 2019).
Investigation of Structural Changes in Solvents : The compound has been used to study structural changes in chemical reactions, like the T1Tn transition in methanol solvent, providing insights into reaction mechanisms (Shoute, Pan, & Phillips, 1998).
Solubility Research : Research on the solubility of related compounds in various solvents like methanol has been conducted, which is vital for pharmaceutical formulation and chemical process optimization (Yan et al., 2009).
Antimicrobial Applications : Certain synthesized compounds derived from 2-bromonaphthalene have shown excellent antimicrobial activities, suggesting their potential use in medical and health science fields (Sherekar, Kakade, & Padole, 2021).
Sensing Applications : Derivatives of 2-bromonaphthalene have been used to develop highly selective and sensitive colorimetric sensors for amino acids, indicating its utility in biochemical analysis and diagnostics (Shang et al., 2016).
Detection of Metal Ions : Compounds formed by reacting derivatives of bromonaphthalene with amines have been effective in selectively detecting metal ions like mercury and nickel, which is crucial for environmental monitoring and safety applications (Aggrwal et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(6-bromonaphthalen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAARRMBCEFVKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541715 | |
Record name | (6-Bromonaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromonaphthalen-2-yl)methanol | |
CAS RN |
100751-63-1 | |
Record name | (6-Bromonaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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